L-Proline, glycyl-L-glutaminyl-L-arginyl-
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Overview
Description
L-Proline, glycyl-L-glutaminyl-L-arginyl- is a peptide compound composed of the amino acids L-proline, glycine, L-glutamine, and L-arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, glycyl-L-glutaminyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA.
Industrial Production Methods
Industrial production of peptides like L-Proline, glycyl-L-glutaminyl-L-arginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Proline, glycyl-L-glutaminyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-arginine.
Reduction: Reduction reactions can be used to reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-arginine can lead to the formation of citrulline.
Scientific Research Applications
L-Proline, glycyl-L-glutaminyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Proline, glycyl-L-glutaminyl-L-arginyl- involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in the context of neurodegenerative diseases . The peptide can also influence gene expression and cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with similar amino acid composition but different sequence.
L-Glutaminyl-L-proline:
Uniqueness
L-Proline, glycyl-L-glutaminyl-L-arginyl- is unique due to its specific sequence and the combination of amino acids, which confer distinct biological and chemical properties. Its potential therapeutic applications, particularly in neuroprotection, set it apart from other similar peptides.
Properties
CAS No. |
351420-23-0 |
---|---|
Molecular Formula |
C18H32N8O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H32N8O6/c19-9-14(28)24-10(5-6-13(20)27)15(29)25-11(3-1-7-23-18(21)22)16(30)26-8-2-4-12(26)17(31)32/h10-12H,1-9,19H2,(H2,20,27)(H,24,28)(H,25,29)(H,31,32)(H4,21,22,23)/t10-,11-,12-/m0/s1 |
InChI Key |
FCALBRMQKXXCKR-SRVKXCTJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)CN)C(=O)O |
Origin of Product |
United States |
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